

Physicochemical properties of 1-(4-Chlorophenyl)guanidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)guanidine

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An In-depth Technical Guide to the Physicochemical Properties of **1-(4-Chlorophenyl)guanidine**

Introduction

1-(4-Chlorophenyl)guanidine is a substituted guanidine derivative that serves as a critical intermediate and building block in medicinal and synthetic chemistry. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of these properties, grounded in experimental data and predictive models, and outlines detailed protocols for its analysis. The molecule is utilized as a reagent in the synthesis of pyrimidine derivatives, which are being investigated as hSMG-1 inhibitors for potential cancer treatment.[1] It is also explored for its potential as an antibacterial agent and is recognized as an impurity in the manufacturing of Chlorhexidine.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all further analysis.

- Chemical Name: **1-(4-Chlorophenyl)guanidine**[3]
- Synonyms: N-(4-Chlorophenyl)guanidine, 2-(4-chlorophenyl)guanidine, p-Chlorophenylguanidine[2][3][4]

- CAS Number: 45964-97-4[1][2][4][5]
- Molecular Formula: C₇H₈ClN₃[1][2][3][5]
- Molecular Weight: 169.61 g/mol [1][2][3][5][6]

The structure consists of a guanidine group attached to a p-chlorinated phenyl ring. This combination of a highly basic guanidinium functional group and a hydrophobic aromatic ring dictates its chemical behavior and physical properties.

- SMILES: c1cc(ccc1Cl)NC(=N)N[3][6]
- InChIKey: ZSJNJAJD BNFVCA-UHFFFAOYSA-N[3][5]

Core Physicochemical Properties

The physicochemical parameters of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below combines experimentally determined values with validated computational predictions.

Property	Value	Source & Notes
Physical Form	Solid, Crystalline Solid	[5][7]
Melting Point	121 °C	[1][2] (For the free base)
237-238 °C	[8] (For the hydrochloride salt)	
Boiling Point	265.6 ± 42.0 °C	[1][2] (Predicted)
Density	1.36 ± 0.1 g/cm ³	[1][2] (Predicted)
pKa	10.67 ± 0.10	[1][2] (Predicted, for the conjugate acid)
Solubility	Low solubility in water.[7] The hydrochloride salt is slightly soluble in Water, Methanol, and DMSO.[8]	

The high basicity, evidenced by the predicted pKa of 10.67, is a hallmark of the guanidine group, which is readily protonated under physiological conditions.[1][2] This property is fundamental to its mechanism of action in biological contexts and its handling during synthesis and purification. The significant difference in melting points between the free base and its hydrochloride salt underscores the importance of specifying the compound's form.[1][2][8]

Analytical Characterization: Methodologies and Insights

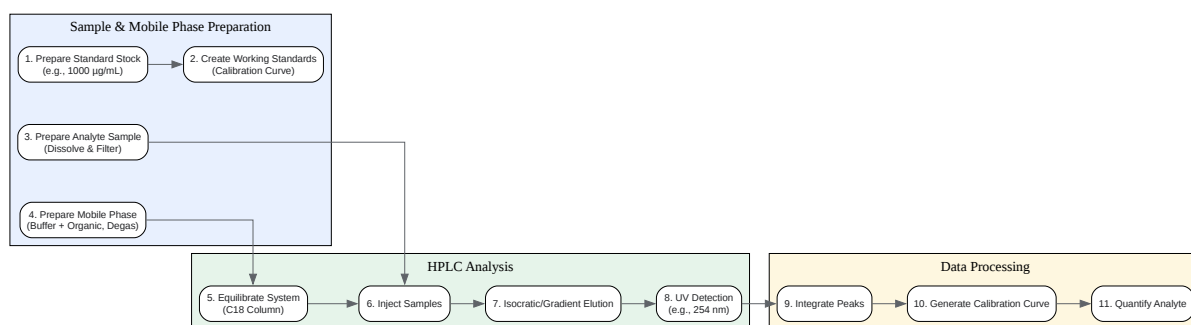
Robust analytical methods are paramount for ensuring the purity, identity, and quantification of **1-(4-Chlorophenyl)guanidine**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity and concentration of **1-(4-Chlorophenyl)guanidine**. A reverse-phase method is highly effective, leveraging the compound's aromatic character for retention on a nonpolar stationary phase.

Expert Insight: The choice of a reverse-phase C18 column is logical due to the molecule's moderate polarity.[9] The guanidine group's basicity necessitates the use of an acidic mobile phase modifier, such as phosphoric or formic acid.[10] This suppresses the ionization of silanol groups on the silica-based column, preventing peak tailing and ensuring a sharp, symmetrical peak. Using a buffer, such as potassium dihydrogen phosphate, helps maintain a stable pH for reproducible retention times.[9]

A typical workflow for HPLC analysis is illustrated below.



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Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantitative analysis.

Spectroscopic Techniques (NMR, IR, UV-Vis)

While specific spectral data for this exact molecule is not abundant in public literature, the principles of spectroscopy for structural elucidation are well-established and directly applicable.

- **Nuclear Magnetic Resonance (NMR):** ^1H NMR would reveal signals corresponding to the aromatic protons on the chlorophenyl ring and the protons on the guanidine nitrogens. The splitting patterns of the aromatic protons would confirm the 1,4- (para) substitution pattern. ^{13}C NMR would show distinct peaks for the carbon atoms, with the guanidinium carbon appearing in a characteristic downfield region.^{[11][12]}
- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by N-H stretching vibrations from the guanidine group (typically in the 3100-3500 cm^{-1} region) and C=N

stretching. Aromatic C-H and C=C stretching bands, along with a strong C-Cl stretching vibration, would also be present to confirm the key functional groups.^[11]

- UV-Vis Spectroscopy: The presence of the chlorophenyl chromophore makes the compound suitable for UV-Vis analysis. This technique is less useful for detailed structure identification but is highly effective for quantitative analysis in conjunction with HPLC.^{[9][13]}

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear rationale for each step.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of a **1-(4-Chlorophenyl)guanidine** sample.

Methodology Rationale: This protocol is based on established methods for guanidine-related compounds.^{[9][10]} A C18 column provides excellent retention, while a buffered acidic mobile phase ensures sharp peaks and reproducibility.

Step-by-Step Procedure:

- Instrumentation: HPLC system with UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase Preparation:
 - Prepare a 0.05 M potassium dihydrogen phosphate buffer. Dissolve 6.8 g of KH_2PO_4 in 1 L of HPLC-grade water.^[9]
 - Adjust the pH to 3.5 using orthophosphoric acid. This low pH ensures the guanidine moiety is fully protonated and interacts consistently with the stationary phase.
 - Filter the buffer through a 0.45 μ m membrane.
 - The final mobile phase is a 60:40 (v/v) mixture of the pH 3.5 buffer and acetonitrile.^[9]

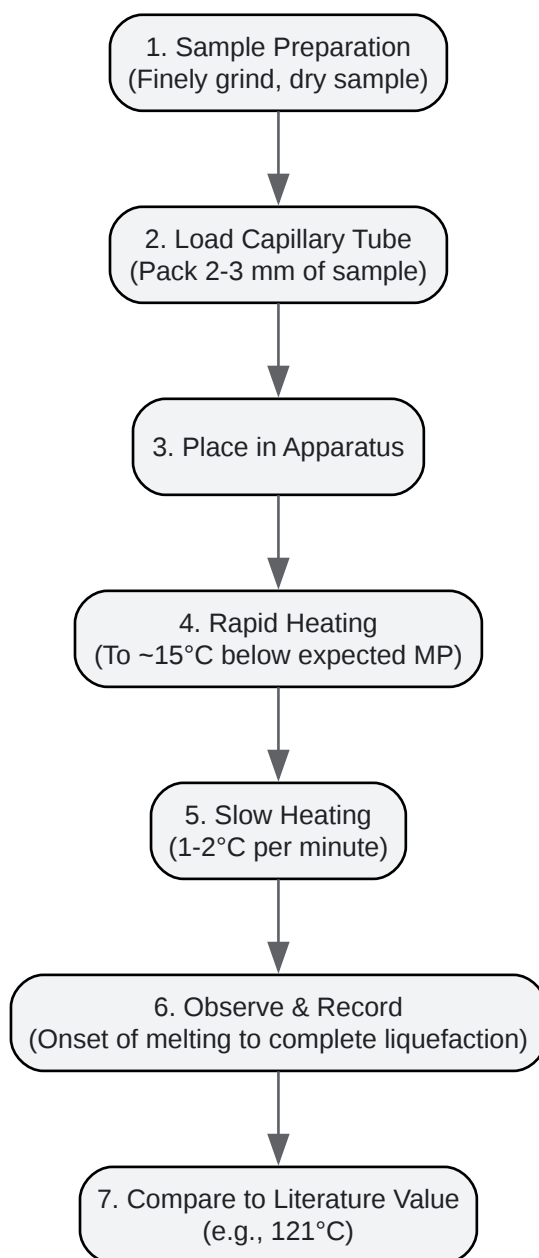
- Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation.
- Standard Preparation:
 - Accurately weigh ~25 mg of **1-(4-Chlorophenyl)guanidine** reference standard into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase to create a 1000 µg/mL stock solution.
 - Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution for the calibration curve.
- Sample Preparation:
 - Accurately weigh a sample to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
 - Dissolve in the mobile phase and filter through a 0.45 µm syringe filter to remove particulates.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30 °C (for improved retention time stability)
 - Detection Wavelength: 254 nm (a common wavelength for aromatic compounds)
- Analysis and Validation:
 - Inject the standards to generate a linear calibration curve ($R^2 > 0.999$).
 - Inject the sample in triplicate.

- Calculate the purity by comparing the sample's peak area to the calibration curve. The system is validated if the retention times are consistent and the standard curve is linear.

Protocol: Melting Point Determination

Objective: To verify the identity and purity of **1-(4-Chlorophenyl)guanidine** via its melting point.

Methodology Rationale: A pure crystalline solid has a sharp, defined melting range. Impurities typically depress and broaden this range.



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Caption: Standard workflow for melting point determination.

Step-by-Step Procedure:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.
- Measurement: Place the tube in a calibrated melting point apparatus.
- Heating: Heat rapidly to about 15-20°C below the expected melting point (121°C).[1][2]
- Fine Heating: Decrease the heating rate to 1-2°C per minute.
- Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
- Validation: A sharp range (e.g., 1-2°C) close to the literature value confirms high purity.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

- Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause skin and eye irritation.[14]
- Precautionary Statements:
 - Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[15][16]
 - Response:
 - IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth.[15]
 - IF ON SKIN: Wash with plenty of soap and water.[15]

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
- Storage Conditions: Store in a cool (2-8°C), dry, and well-ventilated area.[1][2] Keep the container tightly closed and protect from light.[1][2]

Conclusion

1-(4-Chlorophenyl)guanidine is a compound whose utility in pharmaceutical development is directly linked to its distinct physicochemical properties. Its high basicity, moderate polarity, and defined thermal characteristics are key parameters that must be controlled and understood. The analytical protocols detailed in this guide, particularly the robust HPLC method, provide the necessary tools for researchers to ensure the quality and integrity of this important chemical entity in their work. Adherence to strict safety and handling procedures is mandatory to mitigate any potential risks.

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- To cite this document: BenchChem. [Physicochemical properties of 1-(4-Chlorophenyl)guanidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047294#physicochemical-properties-of-1-4-chlorophenyl-guanidine]

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